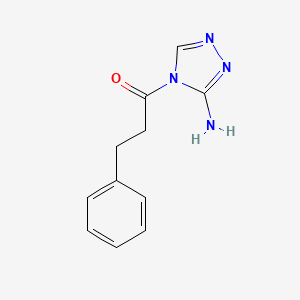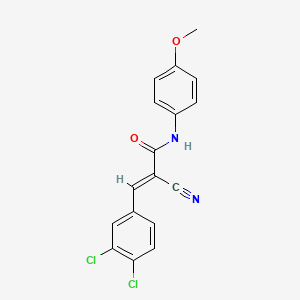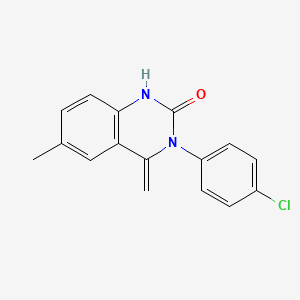
4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine, also known as PPTA, is a chemical compound that has gained significant attention in the scientific research community. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
作用机制
The mechanism of action of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, studies have suggested that 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine may exert its biological activity by inhibiting enzymes involved in DNA synthesis and repair. 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine has also been found to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine can induce apoptosis in cancer cells by activating caspases and inducing DNA damage. 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine has also been found to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. In vivo studies have shown that 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine can reduce tumor growth in animal models, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine is its high potency and selectivity towards cancer cells and microbial strains. 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine has also been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine. One area of research is the optimization of the synthesis method to improve the yield and purity of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine. Another area of research is the development of novel formulations of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the scientific research community. This compound has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis method of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine has been optimized to provide a high yield of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine with excellent purity. 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine has been found to have various biochemical and physiological effects, including its potential as an anticancer and antimicrobial agent. However, further studies are needed to fully understand the mechanism of action of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine and its potential applications in various fields of scientific research.
合成方法
The synthesis of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine involves the reaction of 3-phenylpropanoic acid with hydrazine hydrate and triethylorthoformate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine. This synthesis method has been optimized to provide a high yield of 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine with excellent purity.
科学研究应用
4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine has been found to have potential applications in various fields of scientific research. In medicinal chemistry, 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine has been studied for its potential as an anticancer agent. Studies have shown that 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine has also been studied for its potential as an antimicrobial agent. Studies have shown that 4-(3-phenylpropanoyl)-4H-1,2,4-triazol-3-amine has potent antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-11-14-13-8-15(11)10(16)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYQVQHJEWYQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![N-(2-{[3-(dimethylamino)propyl]amino}ethyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5789871.png)


![6-methyl-2-{[(4-nitro-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5789883.png)
![methyl 2-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5789890.png)
![4-(4-chlorobenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine hydrochloride](/img/structure/B5789898.png)


![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)

![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)
![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)
